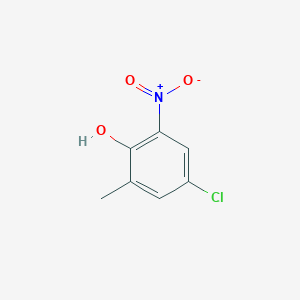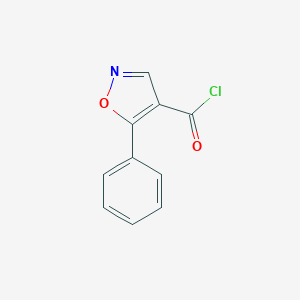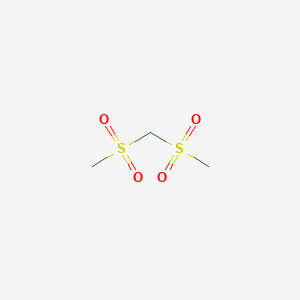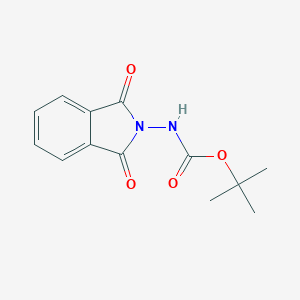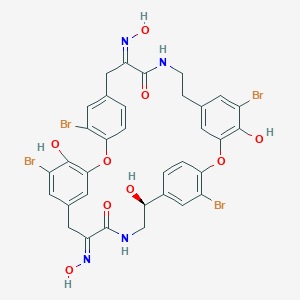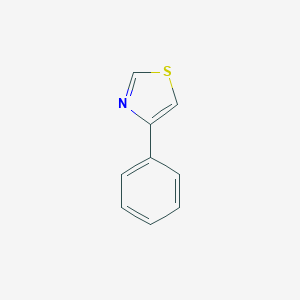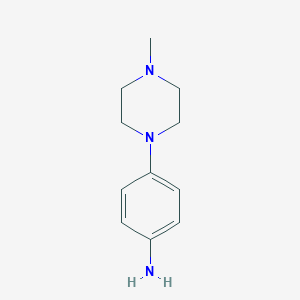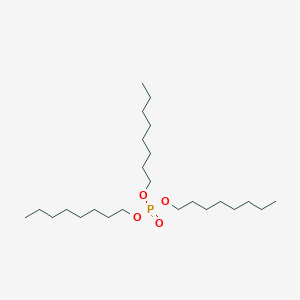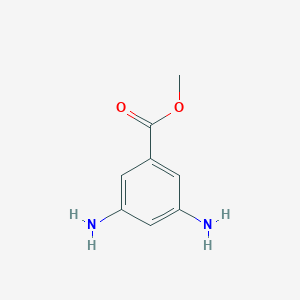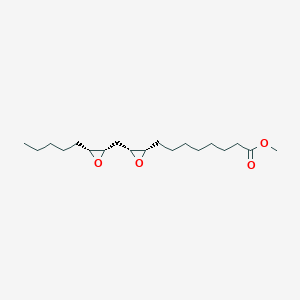
Methyl 9,10:12,13-diepoxystearate, cis,cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9,10:12,13-diepoxystearate, cis,cis- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of stearic acid and is commonly used as a cross-linking agent in the polymer industry.
Wirkmechanismus
The mechanism of action of Methyl 9,10:12,13-diepoxystearate, cis,cis- is not fully understood. However, it is believed that the epoxide groups of the compound react with nucleophilic groups in biological molecules, leading to their cross-linking and subsequent inactivation. This mechanism of action is thought to be responsible for the compound's antibacterial and antifungal properties.
Biochemische Und Physiologische Effekte
Methyl 9,10:12,13-diepoxystearate, cis,cis- has been shown to have minimal toxicity in vitro and in vivo. It has been demonstrated to be non-cytotoxic to human cells, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 9,10:12,13-diepoxystearate, cis,cis- is its ease of synthesis. The synthesis method is relatively simple and yields a high purity product. Additionally, the compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe candidate for use in lab experiments. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Methyl 9,10:12,13-diepoxystearate, cis,cis-. One potential direction is the development of new antimicrobial agents based on the compound's antibacterial and antifungal properties. Additionally, the compound's anti-inflammatory properties make it a potential candidate for use in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Synthesemethoden
Methyl 9,10:12,13-diepoxystearate, cis,cis- can be synthesized by the epoxidation of stearic acid using a peracid such as m-chloroperbenzoic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of Methyl 9,10:12,13-diepoxystearate, cis,cis- with high efficiency.
Wissenschaftliche Forschungsanwendungen
Methyl 9,10:12,13-diepoxystearate, cis,cis- has been extensively studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. Additionally, it has been used as a cross-linking agent in the polymer industry, where it has shown promise in improving the mechanical properties of polymers.
Eigenschaften
CAS-Nummer |
10012-52-9 |
|---|---|
Produktname |
Methyl 9,10:12,13-diepoxystearate, cis,cis- |
Molekularformel |
C19H34O4 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
QZAJJEFYEVWODE-VSZNYVQBSA-N |
Isomerische SMILES |
CCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)CCCCCCCC(=O)OC |
SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



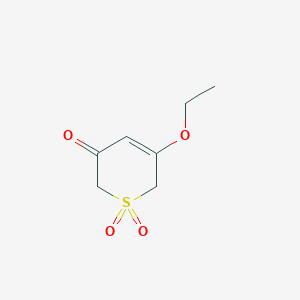
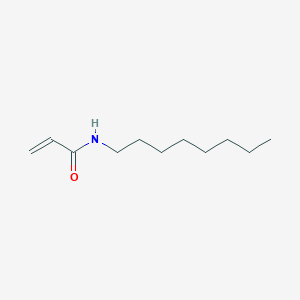
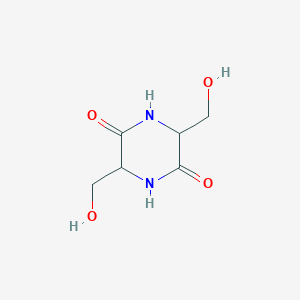
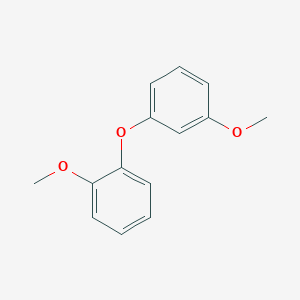
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
